molecular formula C31H35NO7 B13860636 N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether

N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether

Cat. No.: B13860636
M. Wt: 533.6 g/mol
InChI Key: WCPXUPQMABUOPK-HOPQWXDLSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether is unique due to its tribenzyl ether groups, which enhance its stability and reactivity in various chemical reactions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

Molecular Formula

C31H35NO7

Molecular Weight

533.6 g/mol

IUPAC Name

[(3S,6R)-5-acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C31H35NO7/c1-22(33)32-28-30(37-19-25-14-8-4-9-15-25)29(36-18-24-12-6-3-7-13-24)27(21-35-23(2)34)39-31(28)38-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3,(H,32,33)/t27?,28?,29-,30?,31-/m1/s1

InChI Key

WCPXUPQMABUOPK-HOPQWXDLSA-N

Isomeric SMILES

CC(=O)NC1[C@@H](OC([C@H](C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COC(=O)C)OCC4=CC=CC=C4

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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